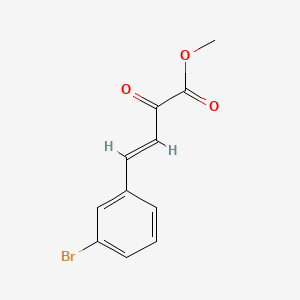
Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate
Descripción general
Descripción
“Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate” is a chemical compound with the empirical formula C10H11BrO2 . It is also known as “3-(3-Bromophenyl)propionic acid methyl ester” or "Methyl 3-(3-bromophenyl)propanoate" .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as pinacol boronic esters are known to be valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, utilizing a radical approach .Molecular Structure Analysis
The molecular structure of this compound includes a bromophenyl group attached to a methyl ester group. The presence of the bromine atom suggests that it could be involved in various reactions, particularly those involving nucleophilic substitution .Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of n20/D 1.540 and a density of 1.382 g/mL at 25 °C . Its molecular weight is 243.10 .Aplicaciones Científicas De Investigación
Neuroprotective Agents
One study focused on synthesizing a series of compounds, including derivatives similar to Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate, as potent inhibitors of kynurenine-3-hydroxylase. These compounds are explored for their neuroprotective properties, particularly in preventing the synthesis of neurotoxic quinolinic acid in human macrophages, suggesting potential applications in treating neurodegenerative diseases (Drysdale et al., 2000).
Antimicrobial Activity
Another area of research involves the synthesis of new methyl esters and their silver salts to study their antimicrobial activities. The antimicrobial properties of these compounds, derived from aroylpyruvic acids, indicate their potential as effective agents against a variety of microbial infections (Gein et al., 2020).
Heterocyclic Compound Synthesis
Research also includes the synthesis of methyl 4-aryl-2-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobut-2-enoates, existing as mixtures of Z and E isomers. These compounds are critical for the development of novel heterocyclic compounds with expected biological activities, demonstrating the versatility of this compound and its derivatives in synthetic organic chemistry (Gein et al., 2016).
Biodiesel Production Catalysts
Furthermore, organotin(IV) complexes, including derivatives of the compound of interest, have been synthesized and evaluated as catalysts for biodiesel production. These studies highlight the compound's utility in enhancing the efficiency of biodiesel production, underscoring its importance in renewable energy research (Zubair et al., 2019).
Drug Development and Molecular Docking
The compound has also been a key starting material in synthesizing heterocyclic compounds with antibacterial activities. Such research endeavors aim at developing new drugs capable of combating antibiotic-resistant bacteria, with molecular docking studies providing insights into their mechanisms of action (El-Hashash et al., 2015).
Propiedades
IUPAC Name |
methyl (E)-4-(3-bromophenyl)-2-oxobut-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-15-11(14)10(13)6-5-8-3-2-4-9(12)7-8/h2-7H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIUBRSAJZCNCK-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C=CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=O)/C=C/C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701178534 | |
| Record name | 3-Butenoic acid, 4-(3-bromophenyl)-2-oxo-, methyl ester, (3E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701178534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1148004-80-1 | |
| Record name | 3-Butenoic acid, 4-(3-bromophenyl)-2-oxo-, methyl ester, (3E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1148004-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butenoic acid, 4-(3-bromophenyl)-2-oxo-, methyl ester, (3E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701178534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



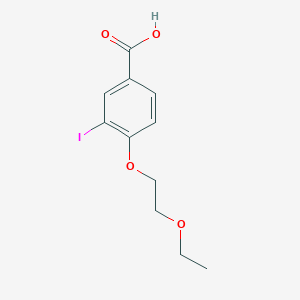

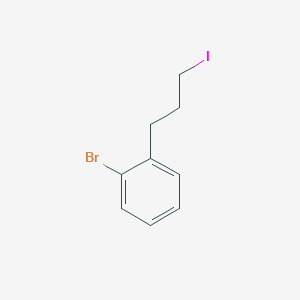

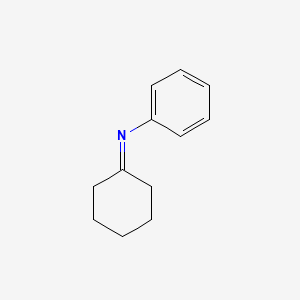

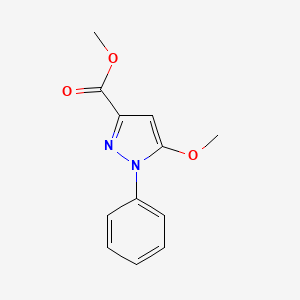
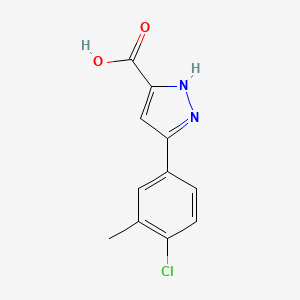
![Benzene, 1,1',1''-[[(11-bromoundecyl)oxy]methylidyne]tris-](/img/structure/B3045765.png)
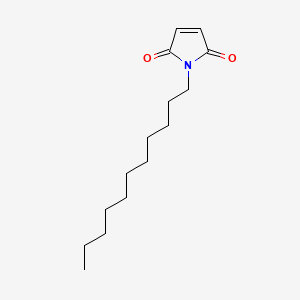
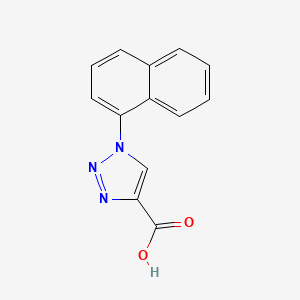
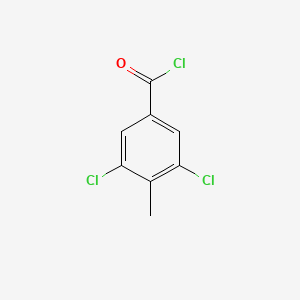
![1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide](/img/structure/B3045772.png)
